

Application Notes and Protocols: Utilizing BX471 in a Mouse Model of Lupus Nephritis

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Compound of Interest		
Compound Name:	BX471	
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Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease where the body's immune system mistakenly attacks its own tissues, leading to widespread inflammation and damage. A frequent and severe complication of SLE is lupus nephritis, characterized by inflammation of the kidneys, which can progress to end-stage renal disease. Mouse models of lupus nephritis, such as the MRL-Fas(lpr) strain, are invaluable tools for investigating disease pathogenesis and evaluating novel therapeutic agents.

This document provides detailed application notes and protocols for the use of **BX471**, a non-peptide antagonist of the chemokine receptor CCR1, in a mouse model of lupus nephritis. **BX471** has been shown to ameliorate the progression of established lupus nephritis in MRL-Fas(lpr) mice by selectively inhibiting the recruitment of leukocytes to the renal interstitium, thereby reducing inflammation and fibrosis.[1][2]

Mechanism of Action of BX471 in Lupus Nephritis

In lupus nephritis, various chemokines and their receptors orchestrate the infiltration of inflammatory cells into the kidney. The chemokine receptor CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are upregulated in the kidneys of MRL-Fas(lpr) mice and play a crucial role in the recruitment of macrophages and T lymphocytes.[1][3] This influx of immune cells into the tubulointerstitial compartment contributes significantly to renal injury and



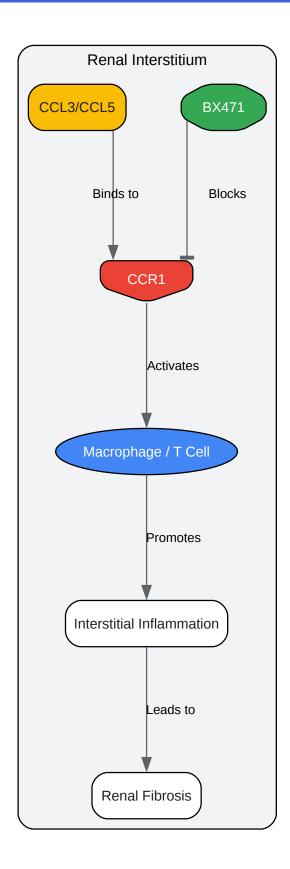
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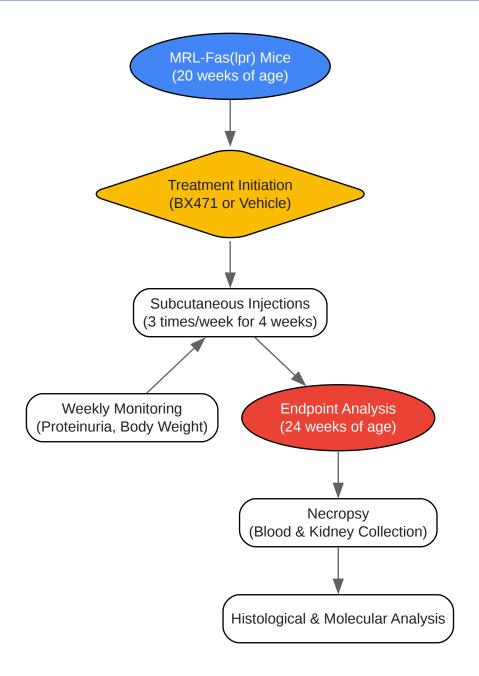
the development of fibrosis, which is a key predictor of progression to end-stage renal disease. [1]

BX471 is a highly specific antagonist for CCR1.[1] By blocking the CCR1 receptor, **BX471** inhibits the downstream signaling pathways that mediate the adhesion and transmigration of CCR1-expressing leukocytes, primarily macrophages and T cells, into the inflamed renal interstitium.[1][2] This targeted action reduces the interstitial inflammatory infiltrate, leading to a subsequent decrease in the production of pro-fibrotic factors and a reduction in collagen deposition and renal fibrosis.[1][2] Notably, in the MRL-Fas(lpr) model, late-onset treatment with **BX471** has been shown to halt disease progression and improve renal function even after the establishment of significant renal injury.[1][2]









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